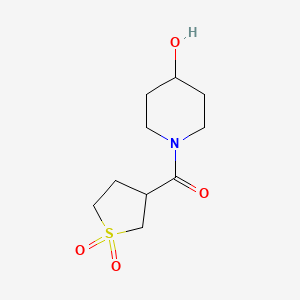
3-(3-Chloro-4-methylphenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chloro-4-methylphenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one, also known as 3-CMC, is a synthetic cathinone that belongs to the class of designer drugs. It is a psychoactive substance that has been gaining popularity in recent years due to its stimulant effects.
Wirkmechanismus
The exact mechanism of action of 3-(3-Chloro-4-methylphenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one is not fully understood, but it is believed to work by increasing the release of dopamine and serotonin in the brain. This leads to an increase in energy, mood, and alertness. However, prolonged use of 3-(3-Chloro-4-methylphenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one can lead to tolerance, dependence, and addiction.
Biochemical and Physiological Effects:
The use of 3-(3-Chloro-4-methylphenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one can lead to a range of biochemical and physiological effects, including increased heart rate, blood pressure, body temperature, and respiration rate. It can also cause euphoria, increased sociability, and decreased appetite. However, it can also lead to negative effects such as anxiety, paranoia, and psychosis.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-(3-Chloro-4-methylphenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one in lab experiments has several advantages, including its low cost, availability, and ease of synthesis. However, its use is limited by the lack of research on its long-term effects and potential toxicity.
Zukünftige Richtungen
Future research on 3-(3-Chloro-4-methylphenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one should focus on its long-term effects and potential toxicity. Studies should also investigate the effects of 3-(3-Chloro-4-methylphenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one on different neurotransmitters in the brain and its potential use as a therapeutic agent. Additionally, research should focus on developing new synthetic cathinones with improved safety profiles and therapeutic potential.
Conclusion:
In conclusion, 3-(3-Chloro-4-methylphenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one, or 3-(3-Chloro-4-methylphenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one, is a synthetic cathinone that has been used in scientific research to study the effects of cathinones on the central nervous system. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the effects of 3-(3-Chloro-4-methylphenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 3-(3-Chloro-4-methylphenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one involves the reaction of 3-chloro-4-methylphenylacetone with 4-hydroxypiperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in water and other organic solvents.
Wissenschaftliche Forschungsanwendungen
3-(3-Chloro-4-methylphenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one has been used in scientific research to study the effects of synthetic cathinones on the central nervous system. Research has shown that 3-(3-Chloro-4-methylphenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one has stimulant effects similar to those of other cathinones such as methcathinone and mephedrone. It has been used to study the effects of cathinones on dopamine and serotonin neurotransmitters in the brain.
Eigenschaften
IUPAC Name |
3-(3-chloro-4-methylphenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-11-2-3-12(10-14(11)16)4-5-15(19)17-8-6-13(18)7-9-17/h2-3,10,13,18H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPIEXKJRVCSSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CCC(CC2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-methylphenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,3-Dihydro-1-benzothiophen-2-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541777.png)






